molecular formula C21H23N5O2 B2650712 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione CAS No. 476480-25-8

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione

Cat. No.: B2650712
CAS No.: 476480-25-8
M. Wt: 377.448
InChI Key: ALEOBIOAKHJQSV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the naphthalen-1-ylmethyl group: This step often involves a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the propylamino group: This can be done through nucleophilic substitution reactions, where a propylamine is introduced to the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione is unique due to its specific structural features, such as the naphthalen-1-ylmethyl and propylamino groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

476480-25-8

Molecular Formula

C21H23N5O2

Molecular Weight

377.448

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione

InChI

InChI=1S/C21H23N5O2/c1-4-12-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3,(H,22,23)

InChI Key

ALEOBIOAKHJQSV-UHFFFAOYSA-N

SMILES

CCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

solubility

not available

Origin of Product

United States

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